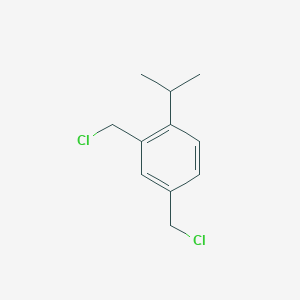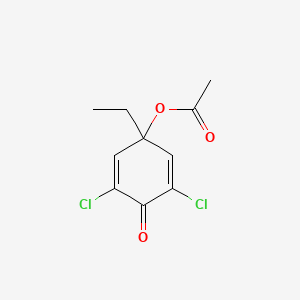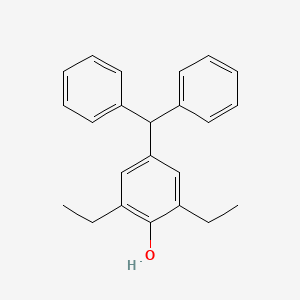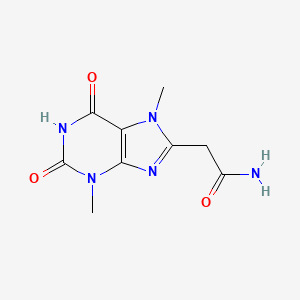
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure that includes a pyrrolidine ring with a sulfanylidenyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate typically involves the reaction of ethyl acetate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. Common reagents include sulfur-containing compounds to introduce the sulfanylidenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors ensure consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its constituent carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Conversion to corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary or secondary alcohols.
Substitution: Amides, thioesters, or other substituted esters.
科学的研究の応用
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
作用機序
The exact mechanism of action of ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The sulfanylidenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: An ester with a pineapple-like odor, used in food flavorings.
特性
CAS番号 |
61516-74-3 |
|---|---|
分子式 |
C8H13NO2S |
分子量 |
187.26 g/mol |
IUPAC名 |
ethyl 2-(2-sulfanylidenepyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C8H13NO2S/c1-2-11-8(10)6-9-5-3-4-7(9)12/h2-6H2,1H3 |
InChIキー |
BJOIBNSBDWUOHH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CCCC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)


![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)

![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)

![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)



![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)

![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
